Comprehensive Toxicity Profile and Safety Data Sheet (SDS) for 5-Ethoxybenzo[d]thiazol-2-amine
Comprehensive Toxicity Profile and Safety Data Sheet (SDS) for 5-Ethoxybenzo[d]thiazol-2-amine
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper & Safety Guide
Executive Summary & Chemical Identity
5-Ethoxybenzo[d]thiazol-2-amine (CAS: 70066-70-5) is a synthetic heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at the 5-position and a primary amino group at the 2-position[1]. Benzothiazole derivatives are extensively utilized in medicinal chemistry as privileged scaffolds for their antiproliferative, antimicrobial, and kinase-inhibitory properties (e.g., CSF1R and EGFR inhibition)[2].
However, the same structural motifs that confer pharmacological efficacy—namely, the lipophilic ethoxy ether and the reactive primary amine—also dictate its toxicological profile, cellular penetrance, and occupational handling requirements.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Ethoxybenzo[d]thiazol-2-amine |
| Synonyms | 2-Amino-5-ethoxybenzothiazole |
| CAS Number | 70066-70-5 |
| Molecular Formula | C9H10N2OS |
| Molecular Weight | 194.25 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF; poorly soluble in water |
Hazard Identification & GHS Classification
Based on toxicological data from structural analogs (such as 6-aminobenzothiazole and 2-aminobenzothiazole), 5-Ethoxybenzo[d]thiazol-2-amine is classified under the Globally Harmonized System (GHS) for specific health and environmental hazards[3][4].
Table 2: GHS Classification and Hazard Statements
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Aquatic Toxicity (Chronic) | Category 2 | H411: Toxic to aquatic life with long-lasting effects |
Mechanistic Causality of Hazards: The primary amine at the 2-position acts as both a hydrogen bond donor and acceptor, facilitating interactions with mucosal membranes and epidermal proteins, which directly leads to localized irritation. Furthermore, the ethoxy substitution increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate lipid bilayers. This transcellular permeability is responsible for both its high bioavailability in pharmacological models and its capacity to induce systemic oxidative stress upon acute unprotected exposure[5].
Toxicological Profile & Mechanistic Insights
The systemic toxicity of 2-aminobenzothiazole derivatives is primarily driven by intracellular oxidative stress and mitochondrial dysfunction[6][7].
Acute and Chronic Toxicity: In vitro studies on human carcinoma cells (e.g., HEp-2) demonstrate that 2-aminobenzothiazole scaffolds induce cytotoxicity in a dose- and time-dependent manner, with IC50 values often falling in the low micromolar range[7]. Chronic exposure in aquatic models (such as zebrafish) has been shown to cause severe neurobehavioral changes, cardiovascular toxicity, and widespread oxidative damage[6][8].
Mechanism of Action (MoA):
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Cytochrome P450 Metabolism: The ethoxy group is susceptible to O-deethylation by hepatic CYP450 enzymes, generating a highly reactive phenolic intermediate[9].
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Oxidative Stress & Ferroptosis: The cellular metabolism and accumulation of the compound lead to the generation of Reactive Oxygen Species (ROS). Transcriptomic analyses (RNA-seq) indicate that this ROS accumulation triggers ferroptosis—a lipid peroxidation-driven cell death pathway[6].
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Mitochondrial Depolarization: Flow cytometry studies using MitoPotential kits reveal that exposure to 2-aminobenzothiazoles causes a rapid loss of intact mitochondrial membranes. The depolarization of the inner mitochondrial membrane halts ATP production and initiates the intrinsic apoptotic cascade[7].
Proposed metabolic and toxicity pathway of 5-Ethoxybenzo[d]thiazol-2-amine.
Experimental Protocol: In Vitro Cytotoxicity & Mitochondrial Depolarization Assay
To validate the safety profile and establish IC50 values for 5-Ethoxybenzo[d]thiazol-2-amine, the following self-validating protocol is recommended. This assay measures both general cell viability and specific mitochondrial dysfunction, ensuring a robust evaluation of the compound's toxicological limits[7].
Materials Required:
-
Human hepatic cell line (HepG2) or laryngeal carcinoma cells (HEp-2).
-
5-Ethoxybenzo[d]thiazol-2-amine (dissolved in 100% DMSO, final assay concentration <0.1% DMSO).
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Muse™ MitoPotential Kit (or equivalent JC-1 dye).
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Flow Cytometer.
Step-by-Step Methodology:
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Cell Seeding: Seed cells in a 6-well plate at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours to allow for cellular adhesion and exponential growth phase entry.
-
Compound Treatment (Self-Validating System): Prepare a serial dilution of 5-Ethoxybenzo[d]thiazol-2-amine (e.g., 1.56 µM to 100 µM). Treat the cells for 24 and 72 hours.
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Negative Control: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity.
-
Positive Control: Include a known mitochondrial uncoupler (e.g., 50 µM CCCP) to guarantee the assay successfully detects mitochondrial depolarization.
-
-
Harvesting: Trypsinize cells, wash twice with cold PBS, and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 100 µL of Assay Buffer.
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Probe Incubation: Add 95 µL of MitoPotential working solution to the cell suspension. Incubate in the dark at 37°C for 20 minutes. Add 5 µL of 7-AAD (viability dye) and incubate for an additional 5 minutes.
-
Flow Cytometry Analysis: Acquire data using a flow cytometer. Gate for single cells and analyze the dual fluorescence (MitoPotential dye vs. 7-AAD) to quantify the percentage of cells with depolarized membranes (early apoptosis) versus dead cells (late apoptosis/necrosis)[7].
Step-by-step workflow for in vitro mitochondrial depolarization and cytotoxicity screening.
Handling, Storage, and Emergency Response
Due to the compound's potential to cause respiratory irritation and cellular toxicity, strict adherence to handling protocols is mandatory[4].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 standards[4].
-
Skin Protection: Nitrile rubber gloves (minimum thickness 0.11 mm, breakthrough time >480 min). Use impervious laboratory clothing to prevent skin contact.
-
Respiratory Protection: In cases of dust formation or aerosolization during weighing/transfer, use a Type P2 (EN 143) particulate respirator[4].
Storage Conditions: Store in a cool, dry, well-ventilated area. Keep the container tightly closed. Protect from direct sunlight and moisture, as the free amine group can undergo slow oxidation upon prolonged exposure to air and light, degrading sample purity[4].
Emergency First Aid:
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Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists[3].
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Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing[4].
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Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Consult an ophthalmologist immediately[3].
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative damage and cardiotoxicity induced by 2-aminobenzothiazole in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
